molecular formula C15H12O3 B2366415 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid CAS No. 109342-71-4

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid

Cat. No.: B2366415
CAS No.: 109342-71-4
M. Wt: 240.258
InChI Key: RDHJLWNPUBZVEH-UHFFFAOYSA-N
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Description

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of dibenzo[b,f]oxepine, characterized by the presence of a carboxylic acid group at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dibenzo[b,f]oxepine with a carboxylating agent in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents like benzene or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps like purification through recrystallization and quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Dibenzo[b,f]oxepine: A parent compound with similar structural features but lacking the carboxylic acid group.

    10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with a nitrogen atom in the ring structure.

Uniqueness: 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications .

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHJLWNPUBZVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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